Cas no 2679930-87-9 (benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate)
benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2679930-87-9
- EN300-28296803
- benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate
- benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate
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- Inchi: 1S/C13H15BrN4O2/c1-9(11-16-17-12(14)18(11)2)15-13(19)20-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,19)/t9-/m0/s1
- InChI Key: HPPNOWPIPGBKFO-VIFPVBQESA-N
- SMILES: BrC1=NN=C([C@H](C)NC(=O)OCC2C=CC=CC=2)N1C
Computed Properties
- Exact Mass: 338.03784g/mol
- Monoisotopic Mass: 338.03784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 69Ų
benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296803-1g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 1g |
$1229.0 | 2023-09-07 | ||
| Enamine | EN300-28296803-5g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 5g |
$3562.0 | 2023-09-07 | ||
| Enamine | EN300-28296803-10g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 10g |
$5283.0 | 2023-09-07 | ||
| Enamine | EN300-28296803-0.05g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
| Enamine | EN300-28296803-0.1g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
| Enamine | EN300-28296803-0.25g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
| Enamine | EN300-28296803-0.5g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
| Enamine | EN300-28296803-1.0g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-28296803-2.5g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-28296803-5.0g |
benzyl N-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate |
2679930-87-9 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 |
benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate
Benzyl N-(1S)-1-(5-Bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate (CAS No. 2679930-87-9): A Comprehensive Overview
Benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate (CAS No. 2679930-87-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of a bromine substituent and a carbamate functional group in its structure enhances its reactivity and potential utility in synthetic chemistry.
The compound's unique structure, featuring a chiral center at the (1S)-1-position, makes it particularly valuable for enantioselective synthesis. Researchers are increasingly exploring its use as a building block in the development of novel therapeutic agents, especially in the fields of antifungal and antiviral drug candidates. Its 5-bromo-4-methyl-4H-1,2,4-triazole core is a key motif in many biologically active molecules, contributing to its growing demand in the fine chemical industry.
Recent studies have highlighted the potential of benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate in addressing challenges related to drug-resistant pathogens, a hot topic in modern medicinal chemistry. Its mechanism of action, which involves interference with microbial enzyme systems, aligns with current trends in targeted therapy development. The compound's lipophilic properties, imparted by the benzyl group, also make it a candidate for improving drug bioavailability, a critical factor in pharmaceutical formulation.
From a synthetic perspective, the compound serves as an important intermediate for the preparation of more complex heterocyclic compounds. Its carbamate functionality allows for further derivatization, enabling the creation of diverse molecular architectures. This versatility has made it a subject of interest in combinatorial chemistry approaches, where rapid generation of molecular diversity is essential for drug discovery programs.
The global market for 1,2,4-triazole derivatives has been expanding steadily, driven by their widespread applications in agriculture and medicine. As a relatively new compound with CAS No. 2679930-87-9, benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate represents an emerging player in this market segment. Pharmaceutical companies and research institutions are actively investigating its potential, particularly in the context of personalized medicine and precision agriculture solutions.
Quality control and characterization of this compound involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity, which are crucial for research and development applications. The chiral nature of the molecule necessitates special attention to enantiomeric purity during synthesis and analysis.
Environmental and safety considerations for handling benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this chemical. Its stability under various conditions makes it suitable for long-term storage when kept in appropriate containers away from extreme temperatures and moisture.
Future research directions for this compound may explore its potential in cancer therapeutics, given the known activity of similar triazole derivatives against various cancer cell lines. Additionally, its application in material science, particularly in the development of functional polymers with specific biological activities, represents an interesting avenue for investigation. The compound's modular structure allows for systematic modification to optimize desired properties for specific applications.
For researchers and manufacturers interested in benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate (CAS No. 2679930-87-9), several synthetic routes have been reported in the literature. These typically involve multi-step procedures starting from readily available 1,2,4-triazole precursors, with careful control of reaction conditions to maintain the desired stereochemistry. Optimization of these synthetic methods continues to be an active area of research to improve yields and reduce production costs.
The intellectual property landscape surrounding this compound and related derivatives is evolving, with several patents filed in recent years covering their synthesis and applications. This reflects the growing commercial interest in 1,2,4-triazole-based compounds and their potential to address unmet needs in healthcare and agriculture. As research progresses, we can expect to see more publications and patent applications featuring benzyl N-(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethylcarbamate and its derivatives.
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